N-ethylpyrazine-2-carboxamide
Description
N-Ethylpyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at position 2 of the pyrazine ring and an ethyl substituent on the amide nitrogen. For example, 5-chloro-N-phenylpyrazine-2-carboxamide derivatives are prepared by reacting 5-chloropyrazine-2-carboxylic acid with substituted anilines using coupling agents like isobutyl chloroformate or trimethylacetyl chloride . The N-ethyl variant likely follows a similar pathway, substituting the amine reactant with ethylamine.
Key applications of pyrazine carboxamides include their role as antitubercular agents, with derivatives such as pyrazinamide (a first-line tuberculosis drug) serving as structural inspirations . The ethyl group in this compound may influence lipophilicity and bioavailability, factors critical to drug penetration in bacterial membranes .
Structure
3D Structure
Properties
CAS No. |
74416-46-9 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N-ethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-2-9-7(11)6-5-8-3-4-10-6/h3-5H,2H2,1H3,(H,9,11) |
InChI Key |
JJNNWWOHMWHRAB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylpyrazine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with ethylamine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable production of the compound by integrating multiple reaction steps into a single continuous process. The use of automated flow systems can enhance the yield and purity of the final product while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Amidation: The formation of the amide bond is a key reaction in its synthesis.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Oxidation and Reduction: The pyrazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Amidation: N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various N-substituted pyrazine-2-carboxamides, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
N-ethylpyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antitubercular agents and other bioactive molecules.
Biological Studies: The compound is used in studies investigating the inhibition of photosynthetic electron transport in plants.
Industrial Applications: It is employed in the development of new materials and chemical processes due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N-ethylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound is believed to interfere with the fatty acid synthesis pathway in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of essential fatty acids required for bacterial growth and replication .
Comparison with Similar Compounds
Table 1: Structural Analogs of Pyrazine-2-Carboxamides
Key Observations :
- Substituent Effects : Chloro (Cl) and trifluoromethyl (CF₃) groups enhance antimycobacterial activity by increasing lipophilicity and target binding . Ethyl groups may balance solubility and membrane permeability.
- Synthetic Yields : Reactions with aliphatic amines (e.g., hexylamine) yield higher efficiencies (~90%) compared to aromatic substitutions (~22–27%) due to steric and electronic factors .
Spectroscopic and Physical Properties
Table 2: Spectroscopic Data Comparison
Key Observations :
Biological Activity
N-ethylpyrazine-2-carboxamide is a compound that has drawn attention in medicinal chemistry due to its significant biological activities, particularly as an antitubercular agent. This article delves into its biological mechanisms, synthesis, and comparative analysis with related compounds, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its pyrazine ring structure with an ethyl group and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 166.18 g/mol. This structure allows for diverse reactivity and biological activity, making it a valuable compound in pharmaceutical research.
The primary mechanism of action for this compound involves the inhibition of fatty acid synthesis pathways in Mycobacterium tuberculosis . This disruption is crucial for the survival and replication of the bacteria, as fatty acids are essential components for cell membrane integrity and energy metabolism.
Key Pathways Affected:
- Fatty Acid Synthesis : Inhibition leads to reduced bacterial growth.
- Photosynthetic Electron Transport : The compound also shows potential effects on plant biology by inhibiting photosynthetic processes.
Biological Activity Overview
This compound has been evaluated for various biological activities, including:
| Biological Activity | Description |
|---|---|
| Antitubercular | Inhibits growth of Mycobacterium tuberculosis through fatty acid synthesis disruption. |
| Plant Biology | Affects photosynthetic electron transport, indicating broader ecological implications. |
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound against similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazinamide | Pyrazine ring with a carboxamide group | Antitubercular agent targeting fatty acid synthesis |
| N-Methylpyrazine-2-carboxamide | Methyl substitution on pyrazine ring | Similar biological activities but different pharmacokinetics |
| N-(2-Aminoethyl)pyrazine-2-carboxamide | Aminoethyl substituent | Potentially different reactivity and biological effects |
The ethyl substitution in this compound enhances its reactivity and biological activity compared to other derivatives.
Case Studies
- Antitubercular Activity Study :
- A study demonstrated that this compound effectively inhibited the growth of M. tuberculosis with an IC50 value indicating significant potency against this pathogen.
- Photosynthetic Inhibition :
- Research indicated that the compound could inhibit photosynthetic electron transport in plants, suggesting potential applications in agricultural science.
Synthesis Methods
This compound can be synthesized through various methods, often involving the reaction of substituted pyrazines with appropriate carboxylic acid derivatives under controlled conditions. The synthesis routes can lead to different derivatives, each exhibiting distinct biological activities depending on their substituents.
Q & A
Q. What are the standard synthetic routes for N-ethylpyrazine-2-carboxamide and its derivatives?
this compound is typically synthesized via coupling reactions between pyrazine-2-carboxylic acid derivatives and ethylamine. Common methods include:
- Coupling agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or isobutyl chloroformate with bases like triethylamine to activate the carboxylic acid for amide bond formation .
- Solvent systems : Dichloromethane (DCM) or 1,2-dichloroethane under controlled temperatures (-15°C to reflux) to optimize reaction efficiency .
- Protection strategies : Selective protection of reactive groups (e.g., amines) to prevent side reactions during multi-step syntheses .
Q. How is structural integrity validated for synthesized this compound compounds?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and purity (e.g., distinguishing rotamers in substituted derivatives) .
- Mass Spectrometry (ESI-MS) : For molecular weight verification .
- Chromatography : Column chromatography (silica gel, CH₂Cl₂/MeOH) or HPLC to isolate and quantify purity .
Q. What initial biological screening approaches are used for this compound class?
- In vitro assays : Testing against bacterial strains (e.g., Mycobacterium tuberculosis) or enzymes (e.g., PET-inhibiting activity) to identify IC₅₀ values .
- Antioxidant evaluation : DPPH radical scavenging assays for reactive oxygen species (ROS) modulation .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituents) impact biological activity?
- Lipophilicity effects : N-Ethyl derivatives (log k = 0.163) show reduced PET-inhibiting activity compared to N-methyl analogues (IC₅₀ = 0.125–2.047 mmol/L), highlighting the role of steric hindrance and solubility .
- Heterocyclic additions : Incorporation of piperidine or benzothiazole moieties enhances target selectivity by enabling π-π stacking or hydrogen bonding with enzymes .
Q. What computational methods predict target interactions for this compound derivatives?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : Simulates binding affinities with receptors (e.g., DNA gyrase for antimicrobial activity) .
Q. How can contradictory data on biological activity be resolved?
- Comparative SAR studies : Systematically varying substituents (e.g., alkyl vs. aryl groups) to isolate contributing factors .
- Crystallography : Resolving 3D structures (e.g., via X-ray diffraction) to clarify binding modes and steric clashes .
Q. What strategies optimize reaction yields for scaled-up synthesis?
- Continuous flow systems : Automated reactors improve efficiency in industrial settings .
- Catalyst screening : DMAP or EDCI enhances coupling efficiency (yields up to 27–22% in multi-step routes) .
Data Contradiction Analysis
Example : N-Ethyl vs. N-methyl derivatives show conflicting IC₅₀ values in PET inhibition.
- Resolution :
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
